molecular formula C12H17NOS B12112799 Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- CAS No. 1152592-26-1

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl-

Cat. No.: B12112799
CAS No.: 1152592-26-1
M. Wt: 223.34 g/mol
InChI Key: PFTSLNQUKGVPLX-UHFFFAOYSA-N
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Description

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is a complex organic compound that features a thienyl group and a piperidinyl group. This compound is notable for its unique structure, which combines the properties of both thiophene and piperidine rings. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- typically involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- involves its interaction with specific molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is unique due to the presence of both thienyl and piperidinyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1152592-26-1

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

(2,5-dimethylthiophen-3-yl)-piperidin-4-ylmethanone

InChI

InChI=1S/C12H17NOS/c1-8-7-11(9(2)15-8)12(14)10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3

InChI Key

PFTSLNQUKGVPLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)C2CCNCC2

Origin of Product

United States

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